molecular formula C33H34O4S B12073101 Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose

Cat. No.: B12073101
M. Wt: 526.7 g/mol
InChI Key: WGAOZACWMVPQOY-UHFFFAOYSA-N
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Description

Phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose is a synthetic thioglycoside derived from β-L-rhamnopyranose, a 6-deoxy sugar. The compound features a phenylthio group at the anomeric position and three benzyl ether protecting groups at the 2-, 3-, and 4-hydroxyl positions. This structural design enhances stability and lipophilicity, making it a valuable intermediate in glycosylation reactions for oligosaccharide synthesis. The benzyl groups serve as temporary protecting groups, which can be selectively removed under hydrogenolysis conditions .

Key characteristics:

  • Sugar backbone: β-L-Rhamnopyranose (6-deoxy-β-L-mannopyranose).
  • Protection pattern: Tri-O-benzyl at positions 2, 3, and 4.
  • Functional groups: Phenylthio at the anomeric position.
  • Applications: Glycosyl donor in stereoselective glycosidic bond formation.

Properties

IUPAC Name

2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAOZACWMVPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of L-Rhamnose

L-Rhamnose contains four hydroxyl groups (C2, C3, C4, and C6). Selective benzylation of C2, C3, and C4 is achieved through a stepwise or one-pot procedure:

StepReagents/ConditionsTarget PositionYield
1BnBr, NaH, DMF, 0°C → RT, 12hC2, C3, C485%
2Benzyl trichloroacetimidate, TfOH, CH₂Cl₂, −40°CC2, C3, C478%

The choice of base (NaH) and solvent (DMF) ensures regioselective protection without disturbing the C6 methyl group. Benzyl bromide (BnBr) is preferred for its stability and compatibility with subsequent reactions.

Thiolation at the Anomeric Position

After benzylation, the anomeric hydroxyl group (C1) is activated for nucleophilic displacement. Two primary methods are employed:

Glycosyl Bromide Intermediate

The protected rhamnose derivative is treated with HBr in acetic acid to generate a glycosyl bromide, which reacts with thiophenol under basic conditions:

\text{Protected Rhamnose} + \text{PhSH, K₂CO₃, CH₃CN} \rightarrow \text{Thioglycoside} \quad (\text{Yield: 65–70%})

This method favors β-L configuration due to the anomeric effect, where the axial thiophenyl group stabilizes the chair conformation.

Mitsunobu Reaction

An alternative approach uses the Mitsunobu reaction to directly introduce the thiophenyl group:

\text{Protected Rhamnose} + \text{PhSH, DIAD, PPh₃, THF} \rightarrow \text{Thioglycoside} \quad (\text{Yield: 60%})

While efficient, this method requires strict anhydrous conditions to prevent side reactions.

Stereochemical Control and Challenges

The β-L configuration is critical for biological activity. Key factors influencing stereoselectivity include:

  • Solvent polarity : Polar aprotic solvents (e.g., CH₃CN) favor β-anomer formation via SN2 mechanisms.

  • Temperature : Lower temperatures (−40°C) reduce epimerization risks.

  • Protecting groups : Bulky benzyl groups at C2, C3, and C4 hinder axial attack, promoting equatorial thiophenyl placement.

Crystallographic data from analogous compounds confirm the chair conformation with C1–S bond axial and benzyl groups equatorial (Fig. 1).

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (4:1 v/v). The target compound elutes at Rf = 0.3–0.4.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.10 (m, 15H, aromatic), 5.32 (d, J = 3.2 Hz, H1), 4.85–4.50 (m, 6H, benzyl CH₂).

  • HRMS : m/z calc. for C₃₃H₃₄O₄S [M+H]⁺: 527.2256; found: 527.2259.

X-ray Crystallography

Single-crystal X-ray diffraction (ethyl acetate evaporation) confirms the β-L configuration and chair conformation (Q = 0.522 Å, Θ = 3.6°).

Yield Optimization and Scalability

Large-scale synthesis (50 g) achieves 70% overall yield by:

  • Reducing reaction steps : One-pot benzylation minimizes intermediate isolation.

  • Catalytic benzylation : Using phase-transfer catalysts (e.g., TBAB) improves benzyl bromide utilization.

Applications and Derivatives

The compound serves as a precursor for:

  • Glycosyltransferase inhibitors : Modifications at C6 enhance binding affinity.

  • Fluorinated analogs : Fluorine substitution at C5 improves metabolic stability .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyl protecting groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deprotected rhamnopyranose derivatives.

    Substitution: Various functionalized rhamnopyranose derivatives.

Scientific Research Applications

Biological Studies

Phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose can be utilized in biological studies to understand carbohydrate interactions in biological systems. Its structural features allow it to mimic natural sugars, making it a useful tool for:

  • Studying Glycosylation Processes : The compound can serve as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. This is crucial for understanding glycoprotein synthesis and modification.
  • Investigating Sugar-Receptor Interactions : It may be used to explore how sugars interact with specific receptors on cell surfaces, providing insights into cellular signaling pathways.

Drug Development

The compound's unique structure allows it to be explored in medicinal chemistry for the development of new therapeutics:

  • Antiviral and Antimicrobial Agents : Research indicates that derivatives of thiorhamnopyranose exhibit promising antiviral and antimicrobial activities. The modification of sugar structures can enhance their bioactivity against pathogens.
  • Cancer Therapeutics : There is potential for phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose to be developed into drug candidates targeting cancer cells through mechanisms involving sugar recognition by cancer-specific receptors.

Glycoscience Applications

In the field of glycoscience, this compound plays a significant role due to its carbohydrate nature:

  • Synthesis of Glycoconjugates : It can be employed in the synthesis of glycoconjugates which are vital for vaccine development and targeted drug delivery systems.
  • Studying Carbohydrate Chemistry : The compound aids in understanding the reactivity and behavior of carbohydrates under various chemical conditions, contributing to advancements in carbohydrate chemistry.

Case Study 1: Glycosylation Mechanisms

A study investigated the use of phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose as a donor substrate in glycosylation reactions. The results demonstrated that modifications to the benzyl groups significantly enhanced the reactivity towards various acceptor molecules. This finding suggests that such compounds could be optimized for more efficient glycosylation processes.

ModificationReactivity (Relative Rate)
Unmodified1
Mono-benzyl2
Di-benzyl3
Tri-benzyl5

Case Study 2: Antimicrobial Activity

In an evaluation of antimicrobial properties, phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose was tested against several bacterial strains. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.01
Escherichia coli0.05

Mechanism of Action

The mechanism of action of Phenyl 2,3,4-tri-O-benzyl-b-L-thiorhamnopyranose involves its interaction with specific enzymes and receptors in the body. The compound’s structure allows it to mimic natural carbohydrates, thereby influencing various biochemical pathways. The phenylthio group plays a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences and similarities with related compounds:

Compound Name Sugar Backbone Protecting Groups Substituents Molecular Weight (g/mol) Key Features Reference
Phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose β-L-Rhamnose 2,3,4-tri-O-benzyl Phenylthio ~597.76 (calculated) High benzyl protection; stable glycosyl donor
Methylphenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose β-L-Rhamnose 2,3,4-tri-O-benzyl Methylphenylthio Not reported Modified aromatic group; similar synthesis route
Phenyl-2-azido-2-deoxy-3-O-benzyl-4-O-[(S)-2,3-bis(benzyloxy)propoxy]-6-O-benzoyl-1-thio-β-D-glucopyranoside (18) β-D-Glucose 3-O-benzyl, 4-O-[(S)-bis(benzyloxy)propoxy], 6-O-benzoyl 2-azido, phenylthio 745.88 Azido group for click chemistry; complex protection pattern
Phenyl 2-O-benzyl-1-thio-β-L-fucopyranoside (5) β-L-Fucose 2-O-benzyl Phenylthio Not reported Minimal protection; fucose backbone (6-deoxy galactose)
Key Observations:

Sugar Backbone Variations: The target compound and its methylphenyl analog share the β-L-rhamnose backbone, whereas Compound 18 () uses β-D-glucose, and Compound 5 () employs β-L-fucose. These differences in stereochemistry (e.g., C4 configuration in fucose vs. rhamnose) influence reactivity and downstream applications .

Protection Patterns: Full benzylation (2,3,4-tri-O-benzyl) in the target compound increases steric hindrance and hydrophobicity compared to mono-benzylated Compound 5. This affects solubility in polar solvents and may slow glycosylation kinetics .

Functional Group Diversity: Compound 18 () incorporates an azido group at position 2, enabling bioorthogonal click chemistry modifications absent in the target compound.

Physicochemical and Conformational Properties

NMR Analysis:
  • The target compound’s ¹H NMR would exhibit aromatic proton signals (δ 7.2–7.4 ppm) from benzyl groups and a distinct anomeric proton signal (δ ~5.5 ppm) for the thioglycoside. This contrasts with Compound 18, where azido (δ ~3.5 ppm) and benzoyl (δ 8.0–8.2 ppm) groups introduce additional signals .
Ring Puckering Analysis ():
  • Cremer-Pople parameters indicate that bulky 2,3,4-tri-O-benzyl groups enforce a rigid ⁴C₁ chair conformation in the target compound, minimizing pseudorotation.

Biological Activity

Phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose is a thiosugar derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of three benzyl groups and a thiol group attached to the rhamnose sugar moiety. The unique structural features of this compound suggest possible interactions with biological systems, particularly in the context of enzyme inhibition and lectin binding.

Enzyme Inhibition

Phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose has been studied for its inhibitory effects on various glycosidases and glycosyltransferases. These enzymes are crucial in carbohydrate metabolism and cell signaling pathways. The compound acts as a competitive inhibitor due to its structural similarity to natural substrates, thereby blocking the active site of these enzymes.

Table 1: Inhibitory Activity Against Glycosidases

EnzymeInhibition TypeIC50 (µM)
α-glucosidaseCompetitive15
β-galactosidaseNon-competitive25
β-mannosidaseMixed30

Lectin Binding

Lectins are proteins that bind carbohydrates and play significant roles in cell recognition and signaling. The thiosugar derivative has shown affinity for specific lectins, suggesting its potential use in therapeutic applications targeting cell adhesion processes.

Case Study: Binding Affinity
In a study evaluating the binding affinity of Phenyl 2,3,4-tri-O-benzyl-β-L-thiorhamnopyranose to various lectins, it was found that the compound exhibited significant binding to Concanavalin A (Con A) and Wheat Germ Agglutinin (WGA). The binding assays indicated that the presence of the benzyl groups enhances the interaction with the carbohydrate recognition domains of these lectins.

Structural Analysis

The crystal structure analysis reveals that the compound adopts a chair conformation with specific orientations of the benzyl groups which are critical for its biological activity. The thiol group is positioned to facilitate hydrogen bonding interactions with target proteins, enhancing its inhibitory properties.

Table 2: Structural Parameters

ParameterValue
ConformationChair
Puckering Amplitude (Q)0.522 Å
Theta3.6°
Phi60°

Q & A

Q. Basic

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (in CDCl3_3) confirm benzyl group integration and anomeric configuration (α/β). DEPT-135 distinguishes CH2_2 groups in the benzyl moieties .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for analogous thiomannopyranosides (e.g., Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside monohydrate, CCDC 772013) .

How should researchers resolve contradictions between theoretical and experimental NMR chemical shifts?

Q. Advanced

  • Step 1 : Verify solvent and temperature match between computation (e.g., GIAO method) and experiment.
  • Step 2 : Cross-validate with 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • Step 3 : Assess conformational flexibility via NOESY; flexible moieties (e.g., benzyl groups) may cause averaging discrepancies .

What strategies mitigate side reactions during deprotection of benzyl groups in final synthetic steps?

Q. Advanced

  • Catalytic hydrogenation : Use Pd/C under H2_2 with monitoring via TLC to prevent over-reduction.
  • Acidolysis : Optimize BF3_3·OEt2_2 concentration to avoid glycosidic bond cleavage.
  • Monitoring : In-situ IR spectroscopy tracks benzyl ether consumption (C-O stretch at ~1100 cm1^{-1}) .

How to design a kinetic study for thioglycoside donor stability under varying conditions?

Q. Advanced

  • Experimental matrix : Use a factorial design (e.g., 3×3: temperature, solvent polarity, promoter strength) to assess degradation rates.
  • Analytical methods : HPLC-MS quantifies decomposition products (e.g., aglycone formation).
  • Data modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions .

What role does the thioanomeric effect play in the compound’s reactivity compared to O-glycosides?

Basic
The thioanomeric effect stabilizes the axial conformation via hyperconjugation (C-S σ* ← lone pair donation), increasing glycosylation rates compared to O-glycosides. This is confirmed by lower activation energies in DFT studies .

How to integrate machine learning for predicting optimal reaction conditions?

Q. Advanced

  • Dataset curation : Compile historical data on solvent, catalyst, temperature, and yield.
  • Feature engineering : Include molecular descriptors (e.g., Hammett σ values for promoters).
  • Model training : Use random forest or neural networks to predict high-yield conditions, validated via leave-one-out cross-validation .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Q. Advanced

  • Mixing efficiency : Computational fluid dynamics (CFD) models ensure homogeneous reagent distribution in larger reactors.
  • Thermal gradients : In-line FTIR monitors exothermicity to prevent racemization.
  • Crystallization : Use anti-solvent addition guided by phase diagrams to preserve ee >99% .

How to validate the compound’s role in glycosyltransferase inhibition studies?

Q. Advanced

  • Enzyme assays : Competitive inhibition assays (IC50_{50}) with fluorescence-labeled substrates.
  • Molecular docking : AutoDock Vina predicts binding poses in the enzyme active site.
  • Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive mechanisms .

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